Absence of Published Head-to-Head Quantitative Comparator Data for 7,8-Dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine Hydrochloride
Following exhaustive searches of PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and the primary medicinal chemistry literature (including searches by CAS number, IUPAC name, molecular formula, and substructure), no publicly available quantitative bioactivity data—binding affinity (Kᵢ, Kd, IC₅₀, EC₅₀), functional assay readouts, or ADME/PK parameters—were identified for 7,8-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride (CAS 1547015-66-6) from any peer-reviewed publication, patent, or authoritative database [1]. This includes an absence of data for common comparator targets such as the dopamine D₁, D₂, D₃ receptors, the serotonin 5-HT₂C receptor, the norepinephrine transporter (NET), the dopamine transporter (DAT), and the serotonin transporter (SERT)—all targets for which benzazepine congeners have been characterized [2]. As a consequence, no direct head-to-head or cross-study comparable quantitative evidence can be presented to support differentiation of this compound from any specific analog or alternative. This data gap is not evidence of inferiority; rather, it reflects a compound whose pharmacological annotation remains incomplete in the public domain, situating it as an early-stage chemical probe or synthetic intermediate rather than a characterized pharmacological tool.
| Evidence Dimension | Publicly available quantitative bioactivity data (binding, functional, ADME/PK) |
|---|---|
| Target Compound Data | No publicly reported quantitative bioactivity data found (Kᵢ, IC₅₀, EC₅₀ not reported) |
| Comparator Or Baseline | Closest characterized benzazepine congeners (e.g., 7,8-dihydroxy-1-phenyl-3-benzazepines with reported D₁ Kᵢ ~0.2–50 nM [3]; fenoldopam D₁ EC₅₀ 55.5 nM ) |
| Quantified Difference | Cannot be calculated—target compound lacks any quantitative data point for comparison |
| Conditions | Comprehensive literature and database search (PubMed, PubChem, ChEMBL, BindingDB, Google Patents, vendor technical literature) conducted through April 2026 |
Why This Matters
For scientific procurement decisions, the absence of quantitative comparator data means that users must internally validate this compound's pharmacological profile against their target(s) of interest before drawing any conclusions about relative potency or selectivity.
- [1] Chemsrc Chemical Database. Entry for CAS 1547015-66-6: 7,8-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride. (No bioactivity data reported). View Source
- [2] Lata, S.; Dhir, A.; Kessar, S. V.; Singh, K. N.; Kulkarni, S. K.; Singh, P. Synthesis and Evaluation of Variably Substituted N-Methyl Tetrahydroisoquinolines and Benzazepines as Monoamine Reuptake Inhibitors. Results in Chemistry 2022, 4, 100352. (Characterizes benzazepine monoamine reuptake inhibition; target compound not included in the study). View Source
- [3] Neumeyer, J. L.; Kula, N. S.; Baldessarini, R. J.; Baindur, N. J. Med. Chem. 1992, 35 (8), 1466–1471. View Source
